molecular formula C42H32O11 B12401341 4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

Cat. No.: B12401341
M. Wt: 712.7 g/mol
InChI Key: RSCPVPKROFWCSQ-NGDBKFESSA-N
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Description

The compound 4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol is a complex organic molecule characterized by multiple hydroxyl groups and benzofuran rings. This compound is notable for its intricate structure, which includes several phenolic groups and benzofuran moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of hydroxyl groups and phenolic rings through various organic reactions such as Friedel-Crafts acylation, reduction, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic and benzofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds, each with distinct chemical and physical properties.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as oxidative stress and inflammation. The benzofuran rings may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and polyphenolic compounds, such as:

    Resveratrol: Known for its antioxidant properties.

    Curcumin: Studied for its anti-inflammatory effects.

    Quercetin: A flavonoid with potential health benefits.

Uniqueness

What sets this compound apart is its unique combination of benzofuran rings and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C42H32O11

Molecular Weight

712.7 g/mol

IUPAC Name

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m1/s1

InChI Key

RSCPVPKROFWCSQ-NGDBKFESSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@H]([C@@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

Origin of Product

United States

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